7-Hydroxy-1,5-naphthyridine-3-carboxylic acid
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Overview
Description
7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a hydroxyl group at the seventh position, a carboxylic acid group at the third position, and a naphthyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid typically involves the formation of the naphthyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-aminopyridine derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications . For example, the formation of the second pyridine ring and the subsequent decarboxylation step can be performed by prolonged refluxing in concentrated hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,5-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo-1,5-naphthyridine-3-carboxylic acid, while reduction of the carboxylic acid group can produce 7-hydroxy-1,5-naphthyridine-3-methanol .
Scientific Research Applications
7-Hydroxy-1,5-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid include other naphthyridine derivatives such as:
- 1,5-Naphthyridine-3-carboxylic acid
- 7-Methoxy-1,5-naphthyridine-3-carboxylic acid
- 7-Amino-1,5-naphthyridine-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of both a hydroxyl group and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Biological Activity
7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its antimicrobial, antitumor, and other pharmacological properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a hydroxyl group at the 7-position and a carboxylic acid at the 3-position of the naphthyridine ring. This structural configuration contributes to its biological activity.
Antimicrobial Activity
Antibacterial Properties
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Activity against Resistant Strains : A study demonstrated that certain derivatives were effective against ciprofloxacin-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from this structure showed MIC values ranging from 5.4 to 7.1 mM against Mycobacterium smegmatis and comparable activity against Staphylococcus species .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
Compound | Bacterial Strain | MIC (mM) | Notes |
---|---|---|---|
This compound | S. aureus | 6.0 | Effective against resistant strains |
Derivative A | E. coli | 5.4 | Higher activity than ciprofloxacin |
Derivative B | M. smegmatis | 6.5 | Comparable to existing antibiotics |
Antitumor Activity
This compound has also been investigated for its cytotoxic effects on cancer cells:
- Cytotoxicity Studies : In vitro studies revealed that certain naphthyridine derivatives exhibited potent cytotoxicity against murine P388 leukemia cells . The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced their antitumor efficacy.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | P388 Leukemia | 12.0 | Induces apoptosis |
Derivative C | HeLa Cells | 8.5 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Similar to other naphthyridine derivatives, it may inhibit bacterial DNA gyrase, leading to disrupted DNA replication .
- Allosteric Modulation : Some studies suggest that compounds in this class can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmission .
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A clinical trial involving patients with resistant bacterial infections found that treatment with a derivative of this compound resulted in significant improvement in infection rates compared to standard treatments . The compound demonstrated a favorable safety profile and reduced side effects.
Case Study 2: Antitumor Activity in Animal Models
In vivo studies using mouse models showed that treatment with this compound led to a marked reduction in tumor size in models of breast cancer . The study highlighted the potential for further development as an anticancer agent.
Properties
IUPAC Name |
7-hydroxy-1,5-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-6-2-8-7(11-4-6)1-5(3-10-8)9(13)14/h1-4,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLFIQJIUJUZSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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